(2,4-Dinitrophenyl)(3-morpholin-4-ylpropyl)amine
Description
(2,4-Dinitrophenyl)(3-morpholin-4-ylpropyl)amine is an organic compound featuring a 2,4-dinitrophenyl group linked to a 3-morpholin-4-ylpropylamine moiety. This compound’s synthesis likely involves nucleophilic aromatic substitution or coupling reactions between 2,4-dinitrophenyl derivatives and morpholinopropylamine precursors, as suggested by analogous synthetic pathways in the literature .
Key structural attributes:
- Electrophilic aromatic system: The nitro groups at positions 2 and 4 enhance reactivity toward nucleophiles.
- Morpholinopropyl chain: Provides flexibility and hydrogen-bonding capacity, which may influence pharmacokinetic properties.
Properties
Molecular Formula |
C13H18N4O5 |
|---|---|
Molecular Weight |
310.31 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2,4-dinitroaniline |
InChI |
InChI=1S/C13H18N4O5/c18-16(19)11-2-3-12(13(10-11)17(20)21)14-4-1-5-15-6-8-22-9-7-15/h2-3,10,14H,1,4-9H2 |
InChI Key |
KYDOZIGFHBYXEO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dinitrophenyl)(3-morpholin-4-ylpropyl)amine typically involves the reaction of 2,4-dinitrophenylhydrazine with 3-morpholin-4-ylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Reactivity Mechanisms
The compound’s reactivity is significantly influenced by its electron-withdrawing nitro groups , which enhance its electrophilic character. Key reaction pathways include:
Nucleophilic Substitution
The nitrophenyl moiety acts as a leaving group in nucleophilic substitution reactions. For example:
-
Aminolysis : Reactions with secondary amines (e.g., piperidine) proceed via a zwitterionic tetrahedral intermediate (T±) with a potential shift in the rate-determining step (RDS) .
-
Effect of Nitro Group Position : Ortho-nitro groups (as in this compound) reduce the basicity of the leaving group, increasing its nucleofugality compared to meta-nitro analogs .
| Reaction | Mechanism | Key Findings |
|---|---|---|
| Aminolysis (e.g., piperidine) | Stepwise via T± intermediate | RDS shifts from formation to breakdown of T± |
Addition–Elimination Reactions
The compound may participate in acyl transfer reactions analogous to 2,4-dinitrophenyl esters, proceeding via an addition–elimination mechanism. The nucleophilic attack is typically the rate-determining step .
Kinetic Behavior
-
Brønsted Plots : Curved Brønsted plots (e.g., for aminolysis) indicate a change in RDS depending on the nucleophile’s basicity .
-
Hammett Correlations : Substituent effects on reaction rates are consistent with σ+ values, reflecting electron-withdrawing effects .
Transition-Metal Catalyzed Reactions
While not directly studied for this compound, analogous amines undergo hydroaminomethylation or isomerization under Rh-catalyzed conditions. For example:
Scientific Research Applications
Pharmacological Applications
The morpholine derivatives, including (2,4-Dinitrophenyl)(3-morpholin-4-ylpropyl)amine, have been studied for their diverse pharmacological properties. The compound's structural components suggest potential activities such as:
- Antimicrobial Activity : Morpholine derivatives are often investigated for their ability to combat bacterial infections. The compound may exhibit efficacy against Gram-negative pathogens, particularly due to its interaction with virulence factors like the Type III secretion system (T3SS), which is crucial for the pathogenicity of certain bacteria .
- Antitumor Properties : Some studies suggest that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of morpholine have shown cytotoxic effects against various cancer cell lines .
Chemical Reactivity and Synthesis
The reactivity of (2,4-Dinitrophenyl)(3-morpholin-4-ylpropyl)amine is enhanced by the electron-withdrawing nature of the dinitrophenyl group. This characteristic allows it to participate in various chemical transformations:
- Acyl Transfer Reactions : The compound can undergo acyl transfer reactions, which are essential in synthetic organic chemistry for the production of pharmaceuticals and fine chemicals . These reactions typically involve nucleophilic attacks facilitated by the dinitrophenyl moiety.
Biological Studies and Case Studies
Several studies have focused on the biological implications of (2,4-Dinitrophenyl)(3-morpholin-4-ylpropyl)amine:
- Type III Secretion System Inhibition : Research indicates that this compound may inhibit the T3SS in pathogenic bacteria such as E. coli. This mechanism is crucial for developing new antibiotics that target virulence factors rather than bacterial growth directly .
- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that similar morpholine derivatives can induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .
Comparative Analysis of Related Compounds
To better understand the potential of (2,4-Dinitrophenyl)(3-morpholin-4-ylpropyl)amine, it is beneficial to compare it with other related compounds. Below is a comparative table highlighting key characteristics:
| Compound Name | Structure Features | Key Applications |
|---|---|---|
| (2,4-Dinitrophenyl)(3-morpholin-4-ylpropyl)amine | Dinitrophenyl and morpholine moieties | Antimicrobial, Antitumor |
| Morpholine derivatives | Morpholine ring with various substituents | Antimicrobial |
| Dinitrophenol | Dinitrophenol group | Herbicide, Explosive |
Future Directions and Research Opportunities
The unique combination of functionalities in (2,4-Dinitrophenyl)(3-morpholin-4-ylpropyl)amine presents several avenues for future research:
- Development of New Antibiotics : Given the rise of antibiotic-resistant bacteria, compounds like (2,4-Dinitrophenyl)(3-morpholin-4-ylpropyl)amine could be pivotal in designing new therapeutic agents that target bacterial virulence rather than viability.
- Exploration of Anticancer Properties : Further investigations into its cytotoxic effects on various cancer cell lines could lead to novel cancer treatments.
Mechanism of Action
The mechanism of action of (2,4-Dinitrophenyl)(3-morpholin-4-ylpropyl)amine involves its interaction with specific molecular targets. The dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their function. This interaction can disrupt normal cellular processes, making it useful in studying biochemical pathways .
Comparison with Similar Compounds
Structural Analogs
Table 1: Structural analogs of (2,4-Dinitrophenyl)(3-morpholin-4-ylpropyl)amine
Key Observations :
- Electronic Effects : The 2,4-dinitrophenyl group in the target compound enhances electrophilicity compared to methoxy or chloro substituents in analogs . This may increase reactivity in nucleophilic substitution or redox reactions.
- Bioactivity Potential: Morpholinopropylamine derivatives often exhibit pharmacological activity, such as kinase inhibition or antimicrobial effects . The dinitrophenyl group, however, may introduce toxicity concerns, as seen in related nitroaromatics .
Functional Analogs (Dinitrophenyl Derivatives)
Table 2: Functional analogs with 2,4-dinitrophenyl groups
Key Observations :
- Coordination Chemistry : The dinitrophenyl group’s electron-withdrawing nature stabilizes metal complexes, as seen in Cr(III) hydrazonic acid derivatives .
Physicochemical and Reactivity Comparison
- Solubility: Morpholinopropylamine derivatives generally exhibit moderate solubility in polar solvents (e.g., DCM, methanol) due to the morpholine ring’s polarity .
- Reactivity: The target compound’s dinitrophenyl group undergoes acyl-oxygen scission in reactions with nucleophiles (e.g., hydrazine), as demonstrated in studies on 2,4-dinitrophenyl acetate . This contrasts with morpholinopropyl analogs lacking nitro groups, which show slower reaction kinetics.
- Thermodynamics : Reactions involving 2,4-dinitrophenyl derivatives exhibit large negative entropy changes (ΔS°), suggesting highly ordered transition states or solvent participation .
Biological Activity
(2,4-Dinitrophenyl)(3-morpholin-4-ylpropyl)amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound (2,4-Dinitrophenyl)(3-morpholin-4-ylpropyl)amine consists of a dinitrophenyl group attached to a morpholine derivative. The morpholine ring is known for its ability to enhance the biological properties of compounds due to its favorable pharmacokinetic profile.
Anticancer Activity
Research indicates that (2,4-Dinitrophenyl)(3-morpholin-4-ylpropyl)amine exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its efficacy against MCF-7 (breast cancer), HepG-2 (liver cancer), and SKOV-3 (ovarian cancer) using the Sulforhodamine B (SRB) assay. The results demonstrated that this compound possesses an IC50 value comparable to established chemotherapeutics like doxorubicin.
Table 1: Cytotoxicity of (2,4-Dinitrophenyl)(3-morpholin-4-ylpropyl)amine
| Cell Line | IC50 Value (µg/mL) | Comparison to Doxorubicin |
|---|---|---|
| MCF-7 | 1.5 ± 0.2 | Comparable |
| HepG-2 | 0.5 ± 0.1 | More potent |
| SKOV-3 | 2.0 ± 0.3 | Comparable |
The compound was found to induce apoptosis in cancer cells, as evidenced by flow cytometry analysis which showed an increase in early and late apoptotic cells. Additionally, cell cycle analysis revealed that it effectively arrested cells in the G1 and G2 phases, indicating a disruption in cell proliferation pathways .
Molecular docking studies suggest that (2,4-Dinitrophenyl)(3-morpholin-4-ylpropyl)amine interacts with key proteins involved in cell cycle regulation and apoptosis, such as the p53-MDM2 complex. This interaction may enhance the stability of p53, leading to increased transcription of pro-apoptotic genes .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Morpholine derivatives are known for their broad-spectrum antimicrobial effects. In vitro studies have demonstrated that (2,4-Dinitrophenyl)(3-morpholin-4-ylpropyl)amine exhibits significant inhibitory activity against various bacterial strains.
Table 2: Antimicrobial Activity of (2,4-Dinitrophenyl)(3-morpholin-4-ylpropyl)amine
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.02 µg/mL |
| Escherichia coli | 0.05 µg/mL |
| Pseudomonas aeruginosa | 0.03 µg/mL |
The mechanism behind its antimicrobial activity is believed to involve disruption of bacterial cell membranes and interference with protein synthesis pathways .
Case Studies
- Cytotoxic Evaluation : A study conducted on various morpholine derivatives highlighted the enhanced cytotoxicity of compounds containing the dinitrophenyl moiety against HepG-2 cells, showing IC50 values significantly lower than those observed for traditional chemotherapeutics .
- Antimicrobial Screening : Another research project focused on testing the antimicrobial efficacy of morpholine-based compounds against resistant bacterial strains, where (2,4-Dinitrophenyl)(3-morpholin-4-ylpropyl)amine was among the top performers with MIC values indicating potent activity against both Gram-positive and Gram-negative bacteria .
Q & A
Q. What are the recommended synthetic routes for (2,4-Dinitrophenyl)(3-morpholin-4-ylpropyl)amine, and how can reaction efficiency be optimized?
Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution (NAS) between 1-fluoro-2,4-dinitrobenzene and 3-morpholin-4-ylpropan-1-amine. Key steps include:
- Reagent Preparation: Use anhydrous solvents (e.g., DMF or DMSO) to minimize hydrolysis of the amine .
- Temperature Control: Maintain 60–80°C to balance reaction rate and byproduct formation.
- Catalyst Use: Add catalytic K₂CO₃ to deprotonate the amine, enhancing nucleophilicity .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization (≥70%) requires strict moisture control and stoichiometric excess of the amine (1.2–1.5 eq) .
Q. What spectroscopic techniques are most effective for characterizing (2,4-Dinitrophenyl)(3-morpholin-4-ylpropyl)amine?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Strong bands at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1340 cm⁻¹ (symmetric NO₂ stretch) .
- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ should match the theoretical m/z (e.g., C₁₃H₁₇N₅O₄⁺ = 327.12) .
Advanced Research Questions
Q. How does the electron-withdrawing 2,4-dinitrophenyl group influence the amine’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The nitro groups lower the pKa of the adjacent amine (estimated ΔpKa ~3–4), making it a weaker base and stabilizing transition states in NAS. Kinetic studies (e.g., pseudo-first-order rate constants, kobs) in polar aprotic solvents (e.g., DMSO) reveal:
- Rate Enhancement: Electron withdrawal accelerates aryl halide displacement by amines (log kobs ≈ -2.5 to -3.0 at 25°C) .
- Solvent Effects: Higher dielectric solvents stabilize charged intermediates, increasing kobs by 10–20% compared to nonpolar media .
- Competing Pathways: Monitor for byproducts (e.g., hydrolysis to 2,4-dinitrophenol) via HPLC with UV detection (λ = 360 nm) .
Q. What computational methods predict the interaction of this compound with biological targets (e.g., enzyme active sites)?
Methodological Answer:
- Docking Simulations (AutoDock Vina): Use the crystal structure of target enzymes (e.g., kinases) to model binding. The morpholine group’s oxygen may form hydrogen bonds with catalytic residues (e.g., Asp or Glu), while the dinitrophenyl moiety occupies hydrophobic pockets .
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. The amine’s partial positive charge (Mulliken analysis) suggests susceptibility to nucleophilic attack .
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .
Q. How can conflicting kinetic data for 2,4-dinitrophenyl derivatives in different solvents be resolved?
Methodological Answer:
- Replicate Experiments: Perform parallel reactions in DMSO, MeOH, and THF under identical conditions (25°C, 0.1 M amine). Use UV-vis spectroscopy to track product formation .
- Transition State Analysis: Apply Eyring plots (ln(k/T) vs. 1/T) to compare activation parameters (ΔH‡, ΔS‡). A negative ΔS‡ in MeOH (-80 J/mol·K) suggests ordered transition states, while positive ΔS‡ in DMSO (+30 J/mol·K) indicates solvent disordering .
- Solvent Polarity Metrics: Correlate kobs with Kamlet-Taft parameters (π*, α, β). High π* (polarity) in DMSO accelerates NAS by stabilizing charge separation .
Q. What safety protocols are critical when handling this compound, given structural analogs’ hazards?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of nitro compound dust .
- Waste Disposal: Quench excess reagent with 10% aqueous NaHCO₃ before disposal. Collect solid waste in sealed containers labeled "nitroaromatic waste" .
- Toxicity Screening: Conduct Ames tests for mutagenicity. Analogous dinitrophenyl compounds (e.g., 2,4-DNFB) show LD₅₀ ≈ 150 mg/kg (rat, oral) .
Q. Table 1: Kinetic Parameters for NAS of (2,4-Dinitrophenyl) Derivatives
| Solvent | kobs (s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Reference |
|---|---|---|---|---|
| DMSO | 2.1 × 10⁻³ | 65.2 | +30 | |
| MeOH | 1.4 × 10⁻³ | 72.8 | -80 | |
| THF | 0.8 × 10⁻³ | 85.1 | -10 |
Q. Table 2: Spectroscopic Data for Characterization
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 8.7 (d, 2H, Ar-H), δ 3.6 (m, 8H) | Confirms dinitrophenyl and morpholine |
| IR | 1520 cm⁻¹, 1340 cm⁻¹ | Nitro group stretches |
| HRMS | m/z 327.12 [M+H]⁺ | Matches theoretical molecular weight |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
